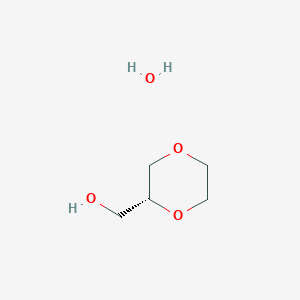
(R)-(1,4-Dioxan-2-yl)methanol hydrate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-(1,4-Dioxan-2-yl)methanol hydrate is a chiral compound with the molecular formula C(5)H({12})O(_4). It is a derivative of dioxane, a six-membered heterocyclic compound containing two oxygen atoms. The compound is notable for its applications in various fields, including organic synthesis and pharmaceuticals.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-(1,4-Dioxan-2-yl)methanol hydrate typically involves the reduction of ®-1,4-dioxane-2-carboxylic acid or its derivatives. One common method includes the use of reducing agents such as lithium aluminum hydride (LiAlH(_4)) or sodium borohydride (NaBH(_4)) under controlled conditions to yield the desired alcohol.
Industrial Production Methods
Industrial production of ®-(1,4-Dioxan-2-yl)methanol hydrate may involve catalytic hydrogenation processes. These methods often use catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas to achieve high yields and purity. The reaction conditions are optimized to ensure the selective reduction of the carboxylic acid group to the alcohol without affecting the dioxane ring.
化学反应分析
Types of Reactions
®-(1,4-Dioxan-2-yl)methanol hydrate can undergo various chemical reactions, including:
Oxidation: The primary alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents like chromium trioxide (CrO(_3)) or potassium permanganate (KMnO(_4)).
Reduction: Further reduction can convert the alcohol to a methylene group using strong reducing agents.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with halogenating agents or nucleophiles.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acidic medium or potassium permanganate in neutral or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Thionyl chloride (SOCl(_2)) for chlorination, or tosyl chloride (TsCl) for tosylation.
Major Products Formed
Oxidation: ®-1,4-Dioxan-2-ylmethanal (aldehyde) or ®-1,4-Dioxan-2-ylmethanoic acid (carboxylic acid).
Reduction: ®-1,4-Dioxan-2-ylmethane.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Chemistry
In organic synthesis, ®-(1,4-Dioxan-2-yl)methanol hydrate serves as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in the preparation of enantiomerically pure compounds.
Biology
The compound is used in the study of enzyme mechanisms and as a substrate in biochemical assays to investigate metabolic pathways involving alcohol dehydrogenases.
Medicine
In pharmaceuticals, ®-(1,4-Dioxan-2-yl)methanol hydrate is explored for its potential as an intermediate in the synthesis of active pharmaceutical ingredients (APIs). Its derivatives may exhibit biological activity, making it a candidate for drug development.
Industry
Industrially, the compound is used in the production of fine chemicals and as a solvent or reagent in various chemical processes.
作用机制
The mechanism by which ®-(1,4-Dioxan-2-yl)methanol hydrate exerts its effects depends on its application. In enzymatic reactions, it may act as a substrate that undergoes oxidation or reduction, facilitating the study of enzyme kinetics and mechanisms. The molecular targets and pathways involved include alcohol dehydrogenases and other enzymes that catalyze the transformation of alcohols.
相似化合物的比较
Similar Compounds
(S)-(1,4-Dioxan-2-yl)methanol hydrate: The enantiomer of the compound, differing in the spatial arrangement of atoms.
1,4-Dioxane-2-methanol: The non-chiral form of the compound.
1,4-Dioxane-2-carboxylic acid: The oxidized form of the compound.
Uniqueness
®-(1,4-Dioxan-2-yl)methanol hydrate is unique due to its chiral nature, which imparts specific stereochemical properties that are crucial in asymmetric synthesis and chiral resolution processes. Its ability to participate in a variety of chemical reactions makes it a versatile intermediate in organic synthesis.
This detailed overview provides a comprehensive understanding of ®-(1,4-Dioxan-2-yl)methanol hydrate, highlighting its preparation methods, chemical reactivity, scientific applications, and unique characteristics compared to similar compounds
属性
IUPAC Name |
[(2R)-1,4-dioxan-2-yl]methanol;hydrate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O3.H2O/c6-3-5-4-7-1-2-8-5;/h5-6H,1-4H2;1H2/t5-;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWQCNEGEXAWAOM-NUBCRITNSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CO1)CO.O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CO[C@@H](CO1)CO.O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

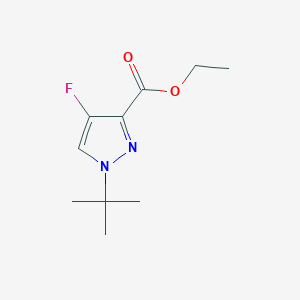
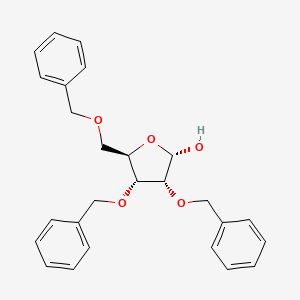
![[(6R,7R)-2-benzhydryloxycarbonyl-3-(chloromethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-en-7-yl]azanium;chloride](/img/structure/B8099789.png)
![N-[9-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-fluorooxolan-2-yl]-6-oxo-3H-purin-2-yl]-2-methylpropanamide](/img/structure/B8099790.png)
![6-Bromo-1h-pyrrolo[3,2-b]pyridin-3-amine](/img/structure/B8099795.png)

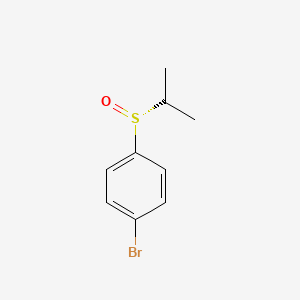
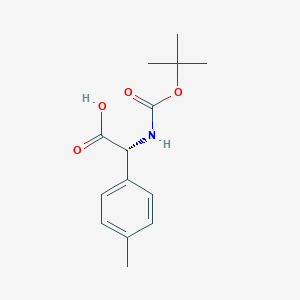
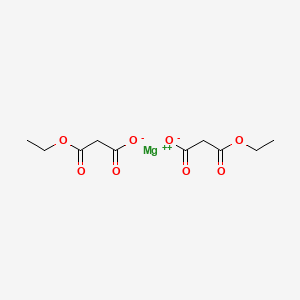
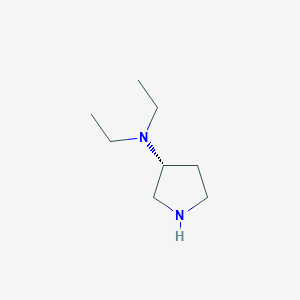
![3-Iodo-7h-pyrrolo[2,3-c]pyridazine](/img/structure/B8099838.png)
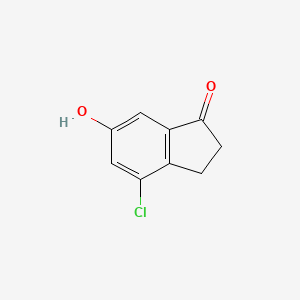
![3,6-Bis(5-bromothiophen-2-yl)-2,5-bis(2-decyltetradecyl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione](/img/structure/B8099846.png)
